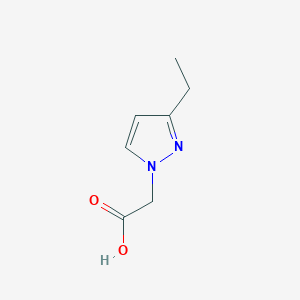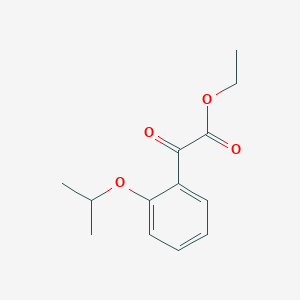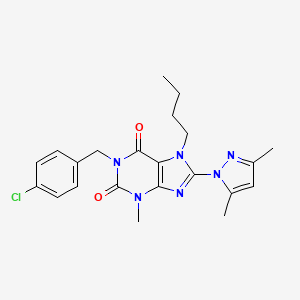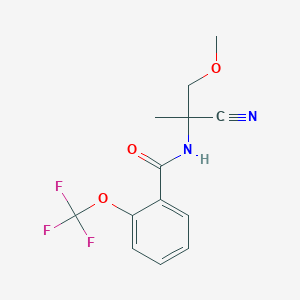
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide, commonly known as TFB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological tool. TFB is a small molecule that binds to a specific protein, known as TRPM8, which is involved in various physiological processes.
作用機序
TFB binds to a specific site on the TRPM8 protein, causing a conformational change that results in the activation of the protein. This activation leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The exact mechanism of how TRPM8 activation leads to its physiological effects is still being studied.
生化学的および生理学的効果
TFB has been shown to have various biochemical and physiological effects. Its activation of TRPM8 leads to the sensation of cold and the inhibition of pain. TFB has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, TFB has been shown to have an effect on thermoregulation, with its activation of TRPM8 leading to a decrease in body temperature.
実験室実験の利点と制限
TFB has several advantages for lab experiments. Its small size and specificity for TRPM8 make it a useful tool for studying the function of this protein. Additionally, TFB has been shown to have a high affinity for TRPM8, making it a potent activator of the protein. However, TFB also has limitations. Its potency and specificity for TRPM8 can make it difficult to study the downstream effects of TRPM8 activation, as these effects may be masked by the strong activation of the protein.
将来の方向性
There are several future directions for the study of TFB. One potential direction is the investigation of its potential as a therapeutic target for various diseases. TFB has been shown to inhibit cancer cell proliferation, and further studies could investigate its potential as an anti-cancer agent. Additionally, TFB's effects on thermoregulation could be studied further, with the potential for its use in the treatment of fever. Finally, the downstream effects of TRPM8 activation could be further studied, with the potential for the development of new drugs that target these pathways.
合成法
TFB can be synthesized using a multistep process starting from 2,4-difluoroaniline. The first step involves the reaction of 2,4-difluoroaniline with 2,2,2-trifluoroacetylacetone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)aniline. This intermediate is then reacted with methyl vinyl ketone to form 2,4-difluoro-1-(2,2,2-trifluoroacetyl)-3-methoxybut-2-en-1-one. The final step involves the reaction of this intermediate with cyanogen bromide to form TFB.
科学的研究の応用
TFB has been used as a pharmacological tool in various scientific research studies. It has been shown to selectively activate TRPM8, a protein that is involved in various physiological processes such as thermoregulation, pain sensation, and cancer cell proliferation. TFB has been used to study the role of TRPM8 in these processes and to investigate its potential as a therapeutic target.
特性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-2-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(7-17,8-20-2)18-11(19)9-5-3-4-6-10(9)21-13(14,15)16/h3-6H,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOIBSYDYHYMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC=CC=C1OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-2-(trifluoromethoxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

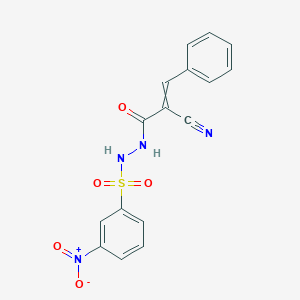
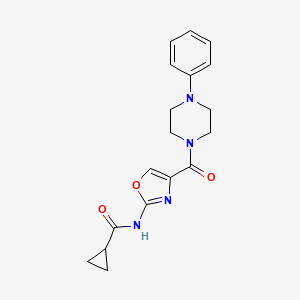
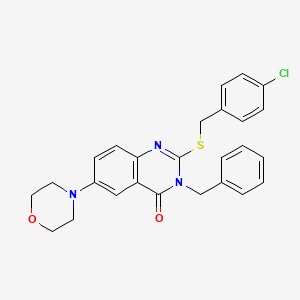
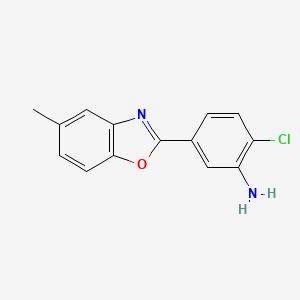
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)
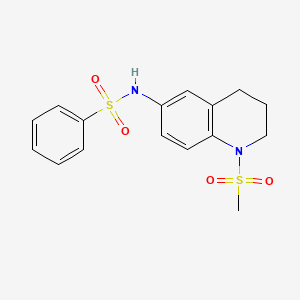
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2482556.png)
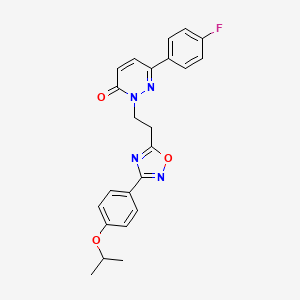
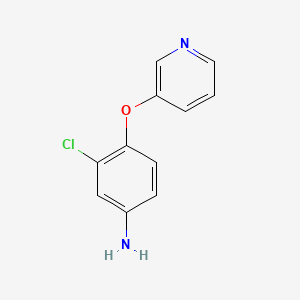
![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)
